4-(4-(Benzyloxy)phenyl)-2-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
4-(4-(Benzyloxy)phenyl)-2-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C32H28N2O2S and its molecular weight is 504.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A study by Elkholy and Morsy (2006) explored the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, starting with cyclohexanone and 2-benzylidenemalononitrile, demonstrating the compound's versatility in organic synthesis. Their research also reported on the antimicrobial activity of selected derivatives, highlighting potential applications in medicinal chemistry (Elkholy & Morsy, 2006).
Antioxidant and Antimicrobial Activities
Salem et al. (2015) utilized a similar structure for synthesizing novel fused heterocyclic compounds with demonstrated antioxidant activities. This research underscores the potential of such compounds in developing new antioxidants (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Cyanation Reagents
Döpp, Jüschke, and Henkel (2002) discussed the role of dicyanomethylene compounds, including derivatives of the compound , as cyanation reagents. This application is crucial in synthetic organic chemistry for introducing cyano groups into molecules, further broadening the utility of this compound in chemical synthesis (Döpp, Jüschke, & Henkel, 2002).
Charge Transport Properties
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds similar to the one . Their findings suggest these compounds could serve as efficient multifunctional materials in optoelectronic devices and materials science, highlighting the compound's potential in advanced technological applications (Irfan et al., 2020).
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2S/c1-22-11-13-24(14-12-22)30(35)21-37-32-28(19-33)31(27-9-5-6-10-29(27)34-32)25-15-17-26(18-16-25)36-20-23-7-3-2-4-8-23/h2-4,7-8,11-18H,5-6,9-10,20-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBFNFYFMITQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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